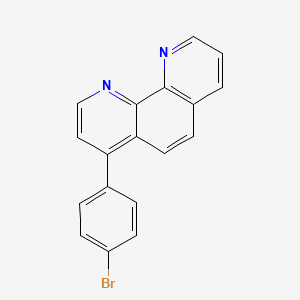
4-(4-Bromophenyl)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-1,10-phenanthroline: is an organic compound that belongs to the class of phenanthrolines, which are heterocyclic compounds containing a phenanthroline core The compound is characterized by the presence of a bromophenyl group attached to the phenanthroline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline followed by a coupling reaction with a bromophenyl derivative. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The phenanthroline core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenanthroline derivatives, while oxidation and reduction reactions can modify the oxidation state of the phenanthroline core .
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-Bromophenyl)-1,10-phenanthroline is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, photochemistry, and materials science .
Biology: In biological research, this compound is used as a fluorescent probe for detecting metal ions in biological samples. Its ability to form stable complexes with metal ions makes it useful in studying metal ion transport and homeostasis in cells .
Medicine: Its ability to interact with metal ions can be exploited in developing metal-based therapeutics for treating diseases such as cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it valuable in the development of electronic devices .
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-1,10-phenanthroline involves its ability to form stable complexes with metal ions. The phenanthroline core acts as a chelating agent, binding to metal ions through nitrogen atoms. This interaction can modulate the activity of metal-dependent enzymes and proteins, affecting various biological pathways .
Molecular Targets and Pathways:
Metal Ion Transporters: The compound can interact with metal ion transporters, influencing the uptake and distribution of metal ions in cells.
Comparación Con Compuestos Similares
1,10-Phenanthroline: The parent compound without the bromophenyl group. It is widely used as a ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions, used in similar applications as 4-(4-Bromophenyl)-1,10-phenanthroline.
Uniqueness: this compound is unique due to the presence of the bromophenyl group, which enhances its ability to participate in substitution reactions and form diverse derivatives. This structural feature also influences its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2/c19-14-6-3-12(4-7-14)15-9-11-21-18-16(15)8-5-13-2-1-10-20-17(13)18/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLILKNOEOOMDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699159 |
Source


|
| Record name | 4-(4-Bromophenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97802-07-8 |
Source


|
| Record name | 4-(4-Bromophenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
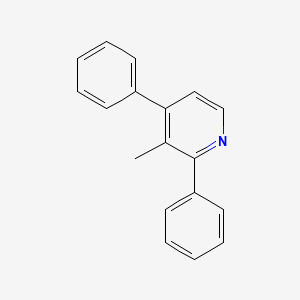
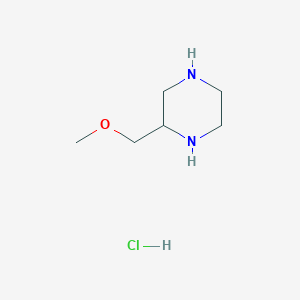
![3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13134478.png)
![6-Methoxy-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13134489.png)
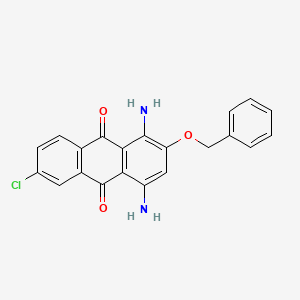

![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
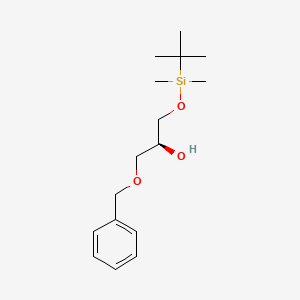
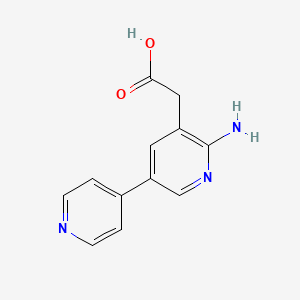
![Benzoicacid,2-[bis(methoxycarbonyl)amino]-5-chloro-6-fluoro-3-[2-(trimethylsilyl)ethynyl]-,methylester](/img/structure/B13134518.png)
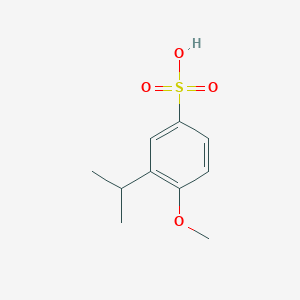
![6-Chloro-N~2~-[1-(4-chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13134543.png)
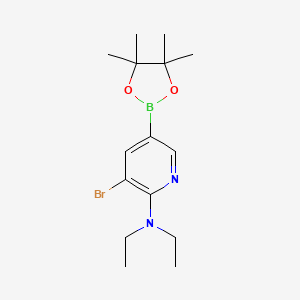
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
